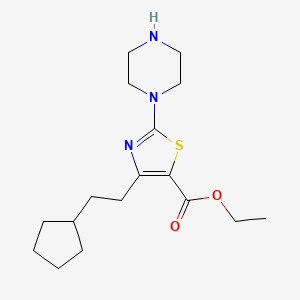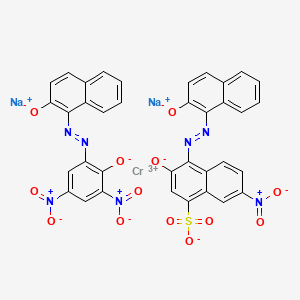
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium is a complex organic-inorganic compound It is characterized by its intricate structure, which includes multiple azo groups, nitro groups, and hydroxyl groups coordinated to a chromate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination to the chromate ion. The reaction conditions often require precise control of pH, temperature, and the use of specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems to monitor and adjust reaction parameters would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in redox reactions, potentially altering the oxidation state of the compound.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The azo groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of different chromate species.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent for various analytical techniques, including spectrophotometry, due to its distinct color changes under different conditions.
Biology
In biology, it may be used as a staining agent for microscopy, helping to visualize specific cellular components.
Medicine
Industry
In industry, this compound could be used in the manufacturing of dyes and pigments, given its vibrant color and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the nitro and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in a range of applications, from analytical chemistry to materials science.
Comparison with Similar Compounds
Similar Compounds
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO): A simpler version of the compound with fewer functional groups.
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, monosodium: A similar compound with a different counterion.
Uniqueness
The uniqueness of Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium lies in its complex structure, which provides a range of functional groups that can interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
70236-55-4 |
|---|---|
Molecular Formula |
C36H18CrN7O13S.2Na C36H18CrN7Na2O13S |
Molecular Weight |
886.6 g/mol |
IUPAC Name |
disodium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C16H10N4O6.Cr.2Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;21-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(19(23)24)8-13(16(12)22)20(25)26;;;/h1-10,24-25H,(H,28,29,30);1-8,21-22H;;;/q;;+3;2*+1/p-5 |
InChI Key |
SQDZSVAEYJUKHA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


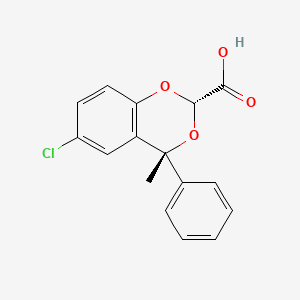
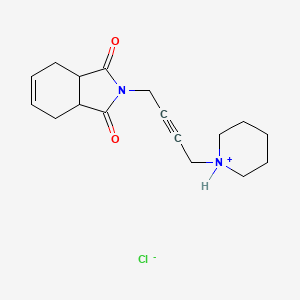

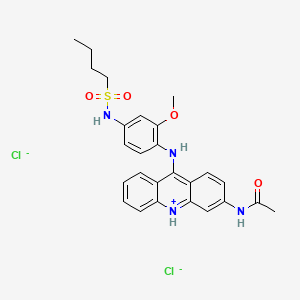

![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
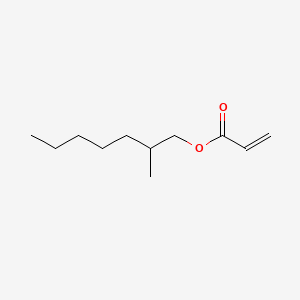
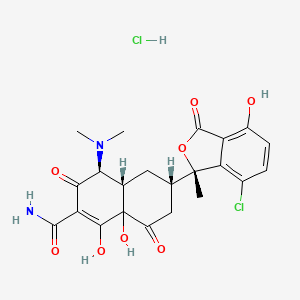
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

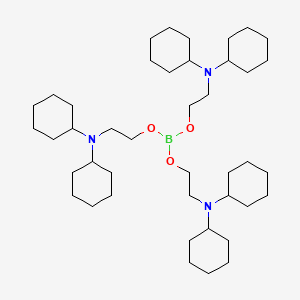
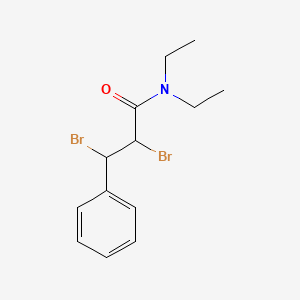
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
